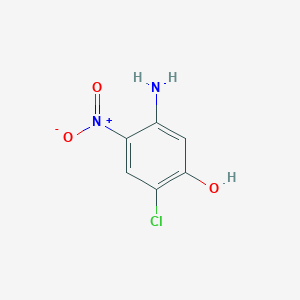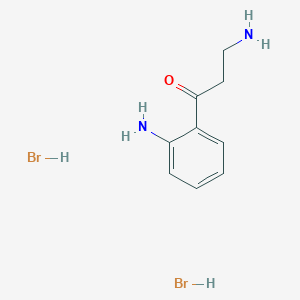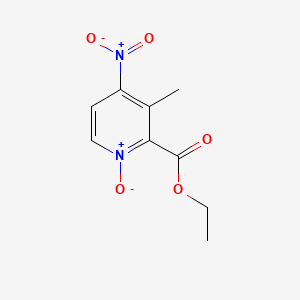
Ala-Leu-Pro-Met-His-Ile-Arg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ala-Leu-Pro-Met-His-Ile-Arg is a heptapeptide, which means it is composed of seven amino acids: alanine, leucine, proline, methionine, histidine, isoleucine, and arginine. This peptide is known for its biological activity, particularly as an angiotensin-converting enzyme (ACE) inhibitor. ACE inhibitors are compounds that help regulate blood pressure by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Leu-Pro-Met-His-Ile-Arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent like HBTU or DIC.
Deprotection: The protecting group (usually Fmoc) is removed from the amino acid to allow the next amino acid to be added.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide .
化学反応の分析
Types of Reactions
Ala-Leu-Pro-Met-His-Ile-Arg can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.
Substitution: Site-directed mutagenesis requires specific primers and DNA polymerase.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone, while reduction of disulfide bonds yields free thiols .
科学的研究の応用
Ala-Leu-Pro-Met-His-Ile-Arg has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Studied for its role in regulating blood pressure through ACE inhibition.
Medicine: Potential therapeutic agent for treating hypertension and cardiovascular diseases.
Industry: Used in the development of functional foods and nutraceuticals aimed at managing blood pressure.
作用機序
The primary mechanism of action of Ala-Leu-Pro-Met-His-Ile-Arg is its inhibition of the angiotensin-converting enzyme (ACE). By binding to the active site of ACE, the peptide prevents the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and lowering blood pressure. This action involves specific interactions with the enzyme’s active site, including hydrogen bonding and hydrophobic interactions .
類似化合物との比較
Similar Compounds
Val-Pro-Pro: Another ACE inhibitory peptide derived from casein.
Ile-Pro-Pro: A tripeptide with ACE inhibitory activity found in milk proteins.
Uniqueness
Ala-Leu-Pro-Met-His-Ile-Arg is unique due to its specific sequence and the presence of methionine and histidine, which contribute to its ACE inhibitory activity. The combination of these amino acids allows for specific interactions with the ACE enzyme, making it a potent inhibitor compared to other peptides .
特性
分子式 |
C37H64N12O8S |
|---|---|
分子量 |
837.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C37H64N12O8S/c1-7-21(4)29(34(54)45-25(36(56)57)10-8-13-42-37(39)40)48-32(52)26(17-23-18-41-19-43-23)46-31(51)24(12-15-58-6)44-33(53)28-11-9-14-49(28)35(55)27(16-20(2)3)47-30(50)22(5)38/h18-22,24-29H,7-17,38H2,1-6H3,(H,41,43)(H,44,53)(H,45,54)(H,46,51)(H,47,50)(H,48,52)(H,56,57)(H4,39,40,42)/t21-,22-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChIキー |
ZPQOMIXBBOSUPU-PNZHTLIDSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
![tert-Butyl3-[3-(hydroxymethyl)oxetan-3-yl]propanoate](/img/structure/B12329241.png)
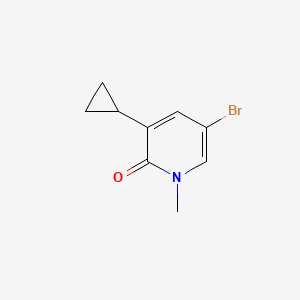
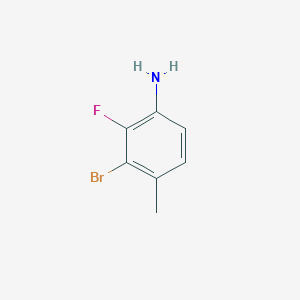


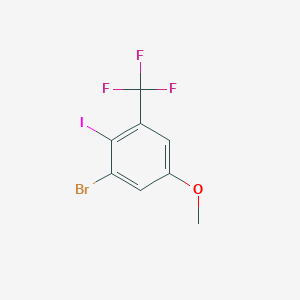
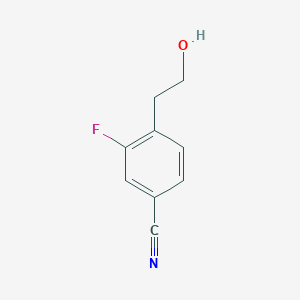

![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B12329285.png)
